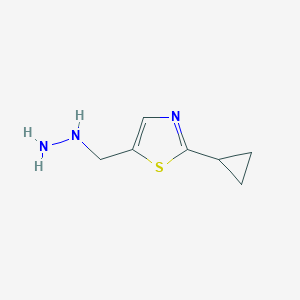
Bis(N,N'-disalicylidene)-1,2-cyclohexanediamine-cobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is a coordination complex that features cobalt as the central metal ion coordinated to a ligand derived from the condensation of salicylaldehyde and 1,2-cyclohexanediamine. This compound is known for its applications in catalysis and its interesting magnetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) typically involves the following steps:
Condensation Reaction: Salicylaldehyde reacts with 1,2-cyclohexanediamine in a 2:1 molar ratio to form the Schiff base ligand, Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine.
Complexation: The Schiff base ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete complexation.
Industrial Production Methods
While specific industrial production methods for Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction times, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) can undergo various chemical reactions, including:
Oxidation: The cobalt center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also be involved in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often under atmospheric or slightly elevated pressures.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve ligand exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can lead to the formation of cobalt(I) species.
Aplicaciones Científicas De Investigación
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Magnetic Studies: The compound’s magnetic properties make it a subject of interest in studies related to molecular magnetism.
Biological Applications: Research has explored its potential as an enzyme mimic and its interactions with biological molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific magnetic or catalytic properties.
Mecanismo De Acción
The mechanism by which Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center plays a crucial role in these reactions, often cycling between different oxidation states to mediate the transformation of substrates.
Comparación Con Compuestos Similares
Similar Compounds
Bis(N,N’-disalicylidene)ethylenediamine-cobalt(II): Similar in structure but uses ethylenediamine instead of 1,2-cyclohexanediamine.
Bis(N,N’-disalicylidene)-1,3-propanediamine-cobalt(II): Uses 1,3-propanediamine as the ligand.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): Features bulky tert-butyl groups on the salicylidene moiety.
Uniqueness
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is unique due to the presence of the 1,2-cyclohexanediamine ligand, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and overall performance in various applications.
Propiedades
Fórmula molecular |
C20H22CoN2O2 |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
cobalt;2-[[(1S,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;/t17-,18+; |
Clave InChI |
LAEBVTUGQDQISM-GNXQHMNLSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
SMILES canónico |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
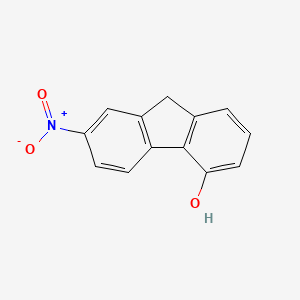
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
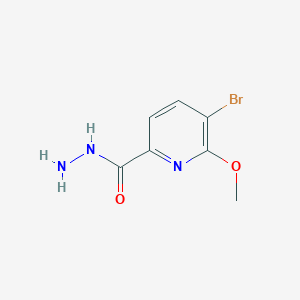
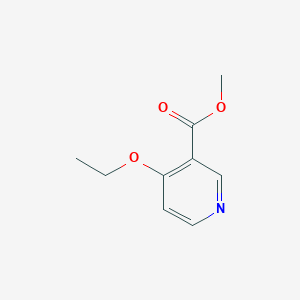

![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
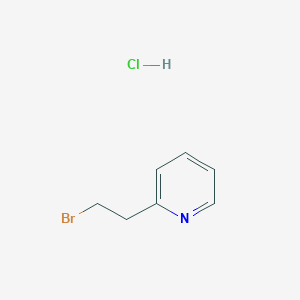
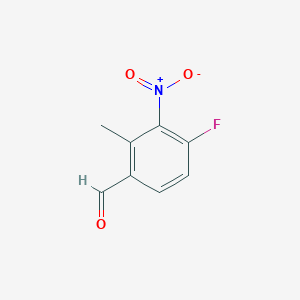

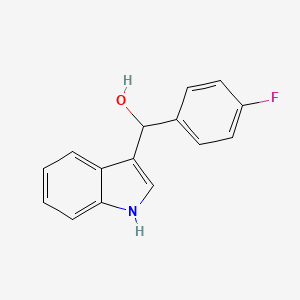
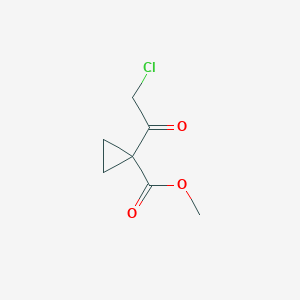
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
